molecular formula C17H22N2O3 B2944682 Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate CAS No. 852137-11-2

Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate

Cat. No. B2944682
M. Wt: 302.374
InChI Key: FJCFORPMDZJQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data. Unfortunately, specific molecular structure analysis for “Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate” is not available in the current literature .

Scientific Research Applications

Synthesis and Derivative Applications

Diverse Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile precursor for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the potential for generating a variety of biologically active molecules from a single precursor (Honey et al., 2012).

Pyran and Pyridine Derivatives Synthesis : The reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate produces diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which is a precursor for synthesizing various derivatives with potential biological activities (Obydennov et al., 2013).

Carbapenem Antibiotics Synthesis : Methyl 2-benzamidomethyl-3-oxobutanoate is a key intermediate for synthesizing carbapenem antibiotics, highlighting the compound's role in the development of important antibacterial agents (Chao et al., 2009).

Biological Activity and Chemical Properties

Antimicrobial and Antioxidant Activities : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been synthesized and characterized, showing potential antimicrobial and antioxidant activities. This indicates the possible utility of structurally related compounds in pharmaceutical research (Kariyappa et al., 2016).

Urease Inhibition for Therapeutic Applications : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides have been synthesized, showing potent urease inhibitory activity. This suggests potential applications in the design of therapeutic agents against diseases related to urease activity (Nazir et al., 2018).

Safety And Hazards

The safety and hazards associated with “Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate” are not explicitly mentioned in the literature. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

The future directions for research on “Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-22-17(21)8-7-16(20)18-11-13-5-6-15-14(10-13)9-12(2)19(15)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCFORPMDZJQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate

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